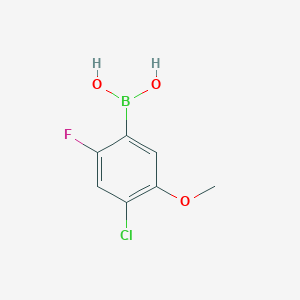

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(4-chloro-2-fluoro-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQRPPPUHXEHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448809 | |

| Record name | 4-CHLORO-2-FLUORO-5-METHOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153122-60-2 | |

| Record name | 4-CHLORO-2-FLUORO-5-METHOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloro-2-fluoro-5-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid: A Technical Guide for Researchers

CAS Number: 153122-60-2

This in-depth technical guide provides comprehensive information on (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid, a valuable reagent for researchers, scientists, and drug development professionals. This document outlines its chemical properties, a detailed plausible synthetic protocol, its critical role in cross-coupling reactions, and its applications in medicinal chemistry.

Compound Data and Properties

Quantitative data for this compound is summarized in the table below, providing a clear overview of its key characteristics.

| Property | Value |

| CAS Number | 153122-60-2[1] |

| Molecular Formula | C₇H₇BClFO₃ |

| Molecular Weight | 204.39 g/mol |

| IUPAC Name | This compound[] |

| Boiling Point | 339.193°C at 760 mmHg[] |

| Density | 1.511 g/cm³[] |

| Purity | Typically ≥96%[] |

| InChI Key | GCQRPPPUHXEHJO-UHFFFAOYSA-N[] |

Synthesis

Experimental Protocol: Plausible Synthesis

This protocol is based on the well-established synthesis of similar halo-substituted phenylboronic acids.

Materials:

-

1-Bromo-4-chloro-2-fluoro-5-methoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

1N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate

-

Hexane

-

Chloroform

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-chloro-2-fluoro-5-methoxybenzene and anhydrous THF.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

Slowly add trimethyl borate to the reaction mixture, again maintaining the temperature at -78 °C.

-

After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

-

Remove the cooling bath and allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of 1N aqueous hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a solvent system such as a mixture of chloroform and hexane to yield this compound as a solid.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide or triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

-

In a reaction vessel, combine this compound, the aryl halide or triflate coupling partner, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Role in Drug Discovery and Medicinal Chemistry

Phenylboronic acids are a significant class of compounds in medicinal chemistry due to their unique chemical properties. The boron atom in boronic acids can form reversible covalent bonds with diols, a feature that is exploited in the design of sensors and drug delivery systems.

Substituted phenylboronic acids, such as the title compound, are valuable intermediates in the synthesis of complex organic molecules with potential therapeutic applications. The specific substitution pattern of chloro, fluoro, and methoxy groups on the phenyl ring allows for fine-tuning of the electronic and steric properties of the final molecule, which can influence its biological activity and pharmacokinetic profile.

Boron-containing compounds have gained prominence in drug discovery, with several FDA-approved drugs containing a boronic acid moiety.[3] These compounds have shown efficacy in various therapeutic areas, including oncology and infectious diseases. The ability of the boronic acid group to interact with biological targets, often through the formation of a stable but reversible bond with active site serine residues in enzymes, is a key aspect of their mechanism of action.

The development of novel therapeutics often involves the synthesis of libraries of related compounds to explore structure-activity relationships. This compound serves as a versatile building block in this process, enabling the introduction of its specific substituted phenyl group into a wide range of molecular scaffolds.[4][5]

Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons in the aromatic ring and the methoxy group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the compound. A reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water with a formic or phosphoric acid modifier) would be employed to separate the main compound from any impurities.[6][7][8]

-

Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound.

Researchers acquiring this compound should perform their own analytical characterization to verify its identity and purity before use in sensitive applications.

References

- 1. This compound | 153122-60-2 [sigmaaldrich.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. japsonline.com [japsonline.com]

- 6. waters.com [waters.com]

- 7. benchchem.com [benchchem.com]

- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid molecular weight

An In-Depth Technical Guide to (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, a detailed experimental protocol for a common synthetic application, and a visual representation of the workflow.

Core Physicochemical Data

This compound is a substituted phenylboronic acid derivative. Such compounds are crucial reagents in organic synthesis, most notably as coupling partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. The specific substitutions on the phenyl ring—chloro, fluoro, and methoxy groups—offer unique electronic and steric properties that can be leveraged to synthesize complex molecules, including pharmacologically active compounds.

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 204.39 g/mol [1][2][3] |

| Molecular Formula | C₇H₇BClFO₃[1][4][5] |

| CAS Number | 153122-60-2[1][5] |

| Monoisotopic Mass | 204.01608 Da[4] |

| Physical Form | Solid[6] |

| Purity | Typically ≥95%[3] |

| IUPAC Name | This compound[4] |

| InChI Key | GCQRPPPUHXEHJO-UHFFFAOYSA-N[4] |

| SMILES | B(C1=CC(=C(C=C1F)Cl)OC)(O)O[4] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section details a representative experimental protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction with an aryl bromide. Phenylboronic acids are frequently used in such reactions to form carbon-carbon bonds.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply

Methodology:

-

Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the selected aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

-

Solvent and Base Addition: Add potassium carbonate (2.0 mmol) to the flask. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Reaction Mixture: Under the inert atmosphere, add 10 mL of anhydrous 1,4-dioxane and 2 mL of deionized water to the flask.

-

Heating and Reaction: Place the flask in a preheated oil bath at 90°C. Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice with 15 mL of ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling protocol described above.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

References

- 1. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 2. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid 95% | CAS: 944129-07-1 | AChemBlock [achemblock.com]

- 4. PubChemLite - this compound (C7H7BClFO3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 153122-60-2 [sigmaaldrich.com]

- 6. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 [sigmaaldrich.com]

An In-depth Technical Guide to (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid, a key building block in modern medicinal chemistry. This document details its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

This compound is a substituted phenylboronic acid with the chemical formula C₇H₇BClFO₃.[1] Its structure features a benzene ring substituted with a chloro, a fluoro, a methoxy, and a boronic acid group.

The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 153122-60-2[2] |

| Molecular Formula | C₇H₇BClFO₃[1] |

| Molecular Weight | 204.39 g/mol |

| Monoisotopic Mass | 204.01608 Da[1] |

| SMILES | B(C1=CC(=C(C=C1F)Cl)OC)(O)O[1] |

| InChI | InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,11-12H,1H3[1] |

| InChIKey | GCQRPPPUHXEHJO-UHFFFAOYSA-N[1] |

Note: Some physical properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis

A plausible synthetic route, adapted from procedures for similar compounds, is outlined below. The starting material for this synthesis would be 1-chloro-4-fluoro-2-methoxybenzene.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol (General Procedure)

Materials:

-

1-chloro-4-fluoro-2-methoxybenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Lithiation: Dissolve 1-chloro-4-fluoro-2-methoxybenzene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

-

Borylation: To the cooled solution of the lithiated intermediate, slowly add trimethyl borate dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of an aqueous solution of hydrochloric acid. Stir vigorously for 1-2 hours.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are indispensable tools in modern drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3][4][5][6][7] This reaction is widely used to synthesize complex organic molecules, including many pharmaceutical agents.

This compound serves as a versatile building block, introducing the substituted phenyl moiety into a target molecule. The specific arrangement of the chloro, fluoro, and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final compound. For instance, the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and chloro groups can modulate lipophilicity and electronic properties.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[3][4] A general schematic of this reaction is presented below.

References

- 1. PubChemLite - this compound (C7H7BClFO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 153122-60-2 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a substituted arylboronic acid of significant interest in synthetic organic chemistry and drug discovery. Its utility as a building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, makes a thorough understanding of its physicochemical properties essential for its effective application. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to a scarcity of publicly available experimental data for this specific compound, this guide also furnishes detailed, generalized experimental protocols for the determination of key properties applicable to arylboronic acids, alongside representative data from structurally analogous compounds to provide a predictive framework.

Introduction

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound, with its distinct substitution pattern, presents a unique combination of steric and electronic properties that can be exploited in the synthesis of complex molecules, including herbicides and potential pharmaceutical agents. This document aims to consolidate the available data on this compound and provide practical methodologies for its characterization and use.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in the literature. The following tables summarize the available computed data from public databases and provide representative experimental data from closely related analogs to offer a comparative perspective.

General and Computed Properties

The following table outlines the fundamental identifiers and computed physicochemical properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 153122-60-2 | Sigma-Aldrich |

| Molecular Formula | C₇H₇BClFO₃ | PubChem |

| Molecular Weight | 204.39 g/mol | PubChem |

| Canonical SMILES | B(C1=CC(=C(C=C1F)Cl)OC)(O)O | PubChem |

| InChI Key | GCQRPPPUHXEHJO-UHFFFAOYSA-N | PubChem |

| XLogP3 (Computed) | 1.8 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 204.0160801 | PubChem |

| Monoisotopic Mass | 204.0160801 | PubChem |

| Topological Polar Surface Area | 60.7 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

Representative Experimental Physical Properties of Analogous Compounds

Due to the lack of specific experimental data, this table presents data for structurally similar arylboronic acids to provide an estimated range for the properties of this compound.

| Property | 4-Methoxyphenylboronic acid | 4-Chloro-2-fluorophenylboronic acid | 2-Fluoro-5-methoxyphenylboronic acid |

| Melting Point | 204-206 °C | No data available | No data available |

| Appearance | White to off-white powder | - | White to light yellow powder/crystal |

| Solubility | Soluble in DMSO | - | - |

Data sourced from commercial supplier information and may not be verified experimental values.

Chemical Properties and Reactivity

Acidity (pKa)

The pKa of an arylboronic acid is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups increase the pKa. For this compound, the chloro and fluoro groups are electron-withdrawing, while the methoxy group is electron-donating. The precise pKa would be a result of the interplay of these effects. The pKa of unsubstituted phenylboronic acid is approximately 8.8. It is expected that the pKa of the title compound would be lower than this value.

Stability

Arylboronic acids can undergo dehydration to form cyclic boroxines (anhydrides), particularly upon heating or under anhydrous conditions. This process is typically reversible in the presence of water. Protodeboronation, the cleavage of the carbon-boron bond, can occur under certain conditions, such as in the presence of strong acids or bases, or upon prolonged heating. The stability of this compound is expected to be comparable to other substituted phenylboronic acids, and it is generally recommended to store it in a cool, dry place.

Suzuki-Miyaura Coupling Reaction

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. This palladium-catalyzed reaction involves the coupling of the boronic acid with an organohalide or triflate.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the determination of key physicochemical properties of arylboronic acids.

An In-depth Technical Guide to the Synthesis of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis route for (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The methodology is based on established organometallic procedures, specifically the lithiation-borylation of a substituted aryl halide. This approach is widely recognized for its efficiency and adaptability in the synthesis of various arylboronic acids.

Synthetic Strategy: Lithiation-Borylation

The most direct and widely applicable method for the synthesis of this compound is through a lithium-halogen exchange reaction, followed by borylation. This strategy involves two key transformations:

-

Lithiation: A suitable starting material, 1-bromo-4-chloro-2-fluoro-5-methoxybenzene, is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at a low temperature. This results in a selective bromine-lithium exchange, forming a highly reactive aryllithium intermediate.

-

Borylation: The aryllithium species is then quenched with a boron electrophile, typically a trialkyl borate like trimethyl borate or triisopropyl borate. This step forms a boronate ester intermediate.

-

Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the final product, this compound.

The overall synthetic pathway is depicted below:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

This section details the proposed experimental procedures for the synthesis of the starting material and the final boronic acid. These protocols are adapted from established procedures for structurally analogous compounds.

Step 1: Synthesis of 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene (Starting Material)

A plausible route to the starting material is the bromination of 4-chloro-2-fluoro-5-methoxyaniline via a Sandmeyer-type reaction.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (mmol) | Volume/Mass |

| 4-Chloro-2-fluoro-5-methoxyaniline | 175.59 | - | 1.0 eq | - |

| Hydrobromic acid (48%) | 80.91 | 1.49 | As required | - |

| Sodium nitrite | 69.00 | - | 1.1 eq | - |

| Copper(I) bromide | 143.45 | - | 1.1 eq | - |

| Diethyl ether | 74.12 | 0.713 | - | As required |

| Saturated sodium bicarbonate | - | - | - | As required |

| Brine | - | - | - | As required |

| Anhydrous magnesium sulfate | 120.37 | - | - | As required |

Procedure:

-

In a well-ventilated fume hood, dissolve 4-chloro-2-fluoro-5-methoxyaniline in aqueous hydrobromic acid (48%).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield 1-bromo-4-chloro-2-fluoro-5-methoxybenzene.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (mmol) | Volume/Mass |

| 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene | 253.45 | - | 1.0 eq | - |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | - | As required |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.68 | 1.1 eq | - |

| Trimethyl borate | 103.91 | 0.932 | 1.2 eq | - |

| 1 M Hydrochloric acid | 36.46 | - | - | As required |

| Diethyl ether | 74.12 | 0.713 | - | As required |

| Hexane | 86.18 | 0.659 | - | As required |

| Anhydrous magnesium sulfate | 120.37 | - | - | As required |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-4-chloro-2-fluoro-5-methoxybenzene and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add trimethyl borate dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ether and hexane) to yield this compound as a solid.

Workflow and Data Presentation

The following diagram illustrates the overall workflow from starting material synthesis to the final purified product.

Caption: Overall experimental workflow for the synthesis of the target boronic acid.

Quantitative Data Summary (Predicted)

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that these are predicted values based on similar reactions and have not been experimentally verified for this specific compound.

| Parameter | Predicted Value | Notes |

| Yield | 70-85% | Based on analogous lithiation-borylation reactions. |

| Purity | >95% | After recrystallization. |

| Physical Appearance | White to off-white solid | Typical for arylboronic acids. |

| Molecular Formula | C₇H₇BClFO₃ | - |

| Molecular Weight | 204.39 g/mol | - |

Conclusion

This technical guide outlines a robust and efficient synthetic strategy for the preparation of this compound. The proposed lithiation-borylation pathway, starting from a readily accessible aryl bromide, is a well-established method in organic synthesis. The detailed experimental protocols provide a solid foundation for researchers to produce this valuable chemical intermediate for applications in drug discovery, agrochemicals, and materials science. It is recommended that the reaction progress and product purity be monitored by appropriate analytical techniques such as TLC, GC-MS, and NMR spectroscopy.

References

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid IUPAC name

An In-depth Technical Guide to (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Introduction

This compound is a synthetic organoboron compound that belongs to the versatile class of phenylboronic acids. These compounds are crucial building blocks in modern organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The specific arrangement of chloro, fluoro, and methoxy substituents on the phenyl ring provides this reagent with unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Boronic acids, in general, are recognized for their role in drug discovery, serving as key components in the development of enzyme inhibitors and other therapeutic agents.[1][2][3]

This guide provides a comprehensive overview of this compound, including its chemical properties, a general synthesis protocol, its application in Suzuki coupling, and its broader relevance in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 153122-60-2 |

| Molecular Formula | C₇H₇BClFO₃[4] |

| Molecular Weight | 204.39 g/mol |

| InChI Key | GCQRPPPUHXEHJO-UHFFFAOYSA-N[4] |

| SMILES | B(C1=CC(=C(C=C1F)Cl)OC)(O)O[4] |

| Appearance | Typically a white to off-white solid |

| Purity | Commercially available with purities often ≥95% |

Experimental Protocols

General Synthesis of Substituted Phenylboronic Acids

The synthesis of arylboronic acids, including this compound, is commonly achieved through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol is a generalized procedure based on the synthesis of structurally similar compounds.[5][6][7]

Materials:

-

1-Bromo-4-chloro-2-fluoro-5-methoxyanisole (or corresponding aryl halide)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trialkyl borate (e.g., Trimethyl borate or Triisopropyl borate)

-

Aqueous Hydrochloric Acid (HCl, 1N)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

-

Lithiation: Dissolve the starting aryl halide (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (approx. 1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the aryllithium species.

-

Borylation: Slowly add the trialkyl borate (approx. 1.2 equivalents) to the reaction mixture. Continue stirring at -78 °C for 30-60 minutes.

-

Hydrolysis: Remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction by adding 1N aqueous HCl.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure boronic acid.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - this compound (C7H7BClFO3) [pubchemlite.lcsb.uni.lu]

- 5. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

Technical Guide: (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid, a halogenated phenylboronic acid derivative. Phenylboronic acids are versatile reagents in organic synthesis and have garnered significant interest in medicinal chemistry and drug discovery. Their unique chemical properties allow for a wide range of applications, most notably in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This document outlines the chemical structure, physicochemical properties, a representative experimental protocol, and a visualization of a key reaction mechanism.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a phenyl ring substituted with a chloro, a fluoro, a methoxy, and a boronic acid group.

SMILES Notation: The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is: B(C1=CC(=C(C=C1F)Cl)OC)(O)O[1]

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available data for this compound and its isomer, (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, for comparison. Researchers should independently verify these properties for their specific batch.

| Property | This compound | (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid |

| Molecular Formula | C₇H₇BClFO₃[1] | C₇H₇BClFO₃[2] |

| Molecular Weight | 204.39 g/mol | 204.39 g/mol [2] |

| Monoisotopic Mass | 204.01608 Da[1] | 204.0160801 Da[2] |

| CAS Number | 153122-60-2 | 944129-07-1[2][3] |

| Physical Form | Solid | Solid[3] |

| Purity | 97% | 98%[3] |

| Storage Temperature | Ambient Storage | Sealed in dry, 2-8°C[3] |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Soluble in DMSO[4] |

Experimental Protocols

Objective: To synthesize a biaryl compound via Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., a mixture of toluene and ethanol, or 1,4-dioxane/water)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).

-

Seal the flask with a septum and purge with the inert gas for 10-15 minutes to ensure anaerobic conditions.

-

-

Solvent Addition:

-

Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and ethanol) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.

-

Visualization of a Key Application

Phenylboronic acids are primarily used in Suzuki-Miyaura cross-coupling reactions. The following diagram illustrates the generally accepted catalytic cycle for this reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Discovery

Substituted phenylboronic acids are valuable building blocks in the synthesis of complex organic molecules. In drug discovery, the ability to create diverse libraries of compounds through reactions like the Suzuki-Miyaura coupling is essential for structure-activity relationship (SAR) studies. Boronic acid moieties themselves have been incorporated into approved drugs and are investigated for various therapeutic applications, including as enzyme inhibitors and for targeted drug delivery to cancer cells, which often overexpress sialic acids that can reversibly bind with boronic acids.[8][9][10] The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited in the design of novel bioactive compounds.

References

- 1. PubChemLite - this compound (C7H7BClFO3) [pubchemlite.lcsb.uni.lu]

- 2. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 [sigmaaldrich.com]

- 4. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Emergence of a Key Building Block: A Technical Guide to (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid , a specialized organoboron compound, has emerged as a critical intermediate in the synthesis of advanced agrochemicals. This technical guide delves into the discovery and history of this molecule, providing a comprehensive overview for researchers, scientists, and professionals in drug development and crop protection. While the precise initial synthesis remains unheralded in widely available scientific literature, its prominence is intrinsically linked to the development of a new generation of auxin-mimicking herbicides in the early 21st century.

Discovery and Historical Context: A Tale of Modern Herbicide Development

The history of this compound is not one of a standalone discovery but rather a development driven by the need for novel, effective, and selective herbicides. Its significance came to the forefront with the discovery of the 6-aryl-picolinate herbicides, Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl), by scientists at Dow AgroSciences in 2005 and 2010, respectively[1]. These herbicides represent a significant advancement in the class of synthetic auxins, which have been a cornerstone of weed control since the 1940s[2][3][4][5].

The unique substitution pattern of this compound is crucial for the biological activity of these herbicides. The development of these novel agrochemicals necessitated a reliable and scalable synthesis of this key building block. While earlier, more general methods for the synthesis of substituted phenylboronic acids existed, the demand for this specific, highly functionalized molecule spurred the refinement of synthetic routes, as detailed in patents from the mid-2000s onwards.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the ortho-lithiation of a substituted anisole precursor followed by borylation.

Key Synthetic Pathway

The most commonly cited synthetic pathway starts from 1-chloro-3-fluoro-4-methoxybenzene. This precursor is subjected to directed ortho-metalation, where a strong organolithium base, typically n-butyllithium, selectively removes a proton from the position ortho to the fluorine atom. The resulting aryllithium intermediate is then quenched with a boron electrophile, such as triisopropyl borate or trimethyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

Experimental Protocol: Synthesis of this compound

-

Step 1: Lithiation A solution of 1-chloro-3-fluoro-4-methoxybenzene in an anhydrous ethereal solvent (e.g., tetrahydrofuran, diethyl ether) is cooled to a low temperature, typically -78°C, under an inert atmosphere (e.g., nitrogen or argon). To this solution, a stoichiometric amount of n-butyllithium in hexanes is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the aryllithium intermediate.

-

Step 2: Borylation A solution of a trialkyl borate, such as triisopropyl borate, in an anhydrous solvent is also cooled to -78°C. The freshly prepared aryllithium solution is then slowly transferred to the borate solution. The reaction is allowed to proceed at low temperature before being gradually warmed to room temperature.

-

Step 3: Hydrolysis The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., dilute hydrochloric acid). The this compound product is then isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization.

Visualization of the Synthetic Workflow

Quantitative Data

The following table summarizes key quantitative data for this compound and its synthesis.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₇BClFO₃ | |

| Molecular Weight | 204.39 g/mol | |

| CAS Number | 153122-60-2 | [6][7][8][9] |

| Appearance | White to off-white solid | |

| Purity (typical) | >97% | |

| Melting Point | Not consistently reported | |

| Synthetic Yield | ~70-85% (reported in patents) |

Applications in Agrochemicals

The primary and most significant application of this compound is as a key building block in the synthesis of 6-aryl-picolinate herbicides. These herbicides act as synthetic auxins, which are a class of plant growth regulators. At herbicidal concentrations, they disrupt normal plant growth processes in susceptible broadleaf weeds, leading to their demise, while exhibiting excellent selectivity for grass crops like cereals and rice.

Signaling Pathway of Auxin Mimic Herbicides

The specific substitution pattern of the phenyl ring, introduced via the boronic acid, is critical for the high efficacy and selectivity of these modern herbicides. The presence and position of the chloro, fluoro, and methoxy groups influence the molecule's binding affinity to the auxin receptors and its metabolic stability within the target plant.

References

- 1. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioone.org [bioone.org]

- 3. History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 4. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. Auxin - Wikipedia [en.wikipedia.org]

- 6. This compound | 153122-60-2 [sigmaaldrich.com]

- 7. 153122-60-2|this compound|BLD Pharm [bldpharm.com]

- 8. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 9. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

Spectroscopic Profile of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-chloro-2-fluoro-5-methoxyphenyl)boronic acid, a key building block in synthetic organic chemistry. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous structures. Detailed experimental protocols for acquiring actual spectroscopic data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.3-7.5 | d | ~7-9 | Ar-H |

| ~7.0-7.2 | d | ~10-12 | Ar-H |

| ~8.1 (broad s) | s | - | B(OH)₂ |

| ~3.9 | s | - | OCH₃ |

Note: Predicted chemical shifts are estimates. Actual values may vary. The broad singlet for the boronic acid protons is characteristic and its chemical shift can be highly dependent on concentration and residual water content.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, J ≈ 240-250 Hz) | C-F |

| ~150 | C-O |

| ~135 | C-Cl |

| ~125 | Ar-C-H |

| ~115 (d, J ≈ 20-25 Hz) | Ar-C-H |

| ~130 (broad) | C-B |

| ~56 | OCH₃ |

Note: The carbon attached to the boron atom often shows a broad signal. The carbon attached to fluorine will exhibit a large coupling constant (¹JCF).

Table 3: Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3200 | Broad, Strong | O-H stretch (boronic acid, hydrogen-bonded) |

| ~3000-2850 | Medium | C-H stretch (aromatic and methyl) |

| ~1610, 1580 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1350-1300 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Medium-Strong | C-F stretch |

| ~800-700 | Medium-Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 205.02336 | [M+H]⁺ |

| 227.00530 | [M+Na]⁺ |

| 203.00880 | [M-H]⁻ |

Source: Predicted data from PubChem.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for boronic acids to minimize the formation of cyclic anhydrides (boroxines) which can complicate spectra.[2] Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is used as an internal standard.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The solvent peak of DMSO-d₆ (δ ~39.52 ppm) is used as an internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

IR Spectrum Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum should be run without the sample present and automatically subtracted from the sample spectrum.[3]

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry) Analysis:

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for boronic acids.[4] Both positive and negative ion modes should be tested.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Mobile Phase: A mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured m/z with the theoretical exact mass.

-

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Compounds Using (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] This document outlines a general procedure, adaptable for various aryl halides, and presents typical reaction parameters, including catalyst, base, and solvent systems. The information is intended to serve as a starting point for researchers employing this specific boronic acid in their synthetic endeavors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[3][4][5] This reaction is widely used for the synthesis of biaryls, conjugated dienes, and styrenes.[6] Key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3] The boronic acid this compound is a valuable building block, allowing for the introduction of a substituted phenyl moiety, which can be a critical pharmacophore in drug discovery. The presence of fluoro, chloro, and methoxy substituents provides handles for further functionalization and can influence the pharmacokinetic properties of the final compound.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:

References

- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. organic-synthesis.com [organic-synthesis.com]

Application of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic Acid in Pharmaceutical Synthesis: A Practical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a substituted phenylboronic acid that holds potential as a key building block in the synthesis of complex organic molecules for pharmaceutical applications. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, allows for the introduction of a highly functionalized phenyl moiety into target structures. This can significantly influence the physicochemical properties and biological activity of a drug candidate, impacting aspects such as potency, selectivity, and metabolic stability.

While specific examples of the use of this compound in the synthesis of marketed drugs or late-stage clinical candidates are not extensively documented in publicly available literature, its structural motifs are prevalent in many biologically active compounds. Phenylboronic acids are most notably utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a powerful and versatile method for the formation of carbon-carbon bonds.

This document provides a comprehensive overview of the potential applications of this compound in pharmaceutical synthesis, with a focus on its use in Suzuki-Miyaura coupling reactions for the synthesis of kinase inhibitors and other drug-like molecules. Due to the limited specific data on this particular isomer, the experimental protocols and data presented are based on established methods for structurally similar chloro-fluoro-methoxyphenylboronic acids and serve as a guide for reaction development and optimization.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in pharmaceutical synthesis is its role as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a biaryl linkage, a common structural feature in many kinase inhibitors and other therapeutic agents. The boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.

The general scheme for the Suzuki-Miyaura coupling is as follows:

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Application in Kinase Inhibitor Synthesis

Many kinase inhibitors possess a biaryl or aryl-heteroaryl core structure, which is crucial for their interaction with the ATP-binding pocket of the target kinase. The (4-chloro-2-fluoro-5-methoxyphenyl) moiety can serve as a key component of this core, with its substituents potentially forming important hydrogen bonds or hydrophobic interactions within the kinase domain.

The following workflow illustrates the general process of synthesizing a hypothetical kinase inhibitor using this compound.

Caption: A general workflow for the synthesis and evaluation of a kinase inhibitor.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl halide. These should be considered as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

Procedure:

-

To an oven-dried reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.

Data Presentation: Representative Reaction Conditions

The choice of reaction parameters is critical for a successful Suzuki-Miyaura coupling. The following table summarizes typical conditions that can be adapted for the use of this compound based on protocols for similar substrates.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12-16 | 70-95 |

| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 8-12 | 75-98 |

| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | 12-24 | 80-99 |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95 |

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline.

Conclusion

This compound represents a valuable, albeit under-documented, building block for pharmaceutical synthesis. Its utility primarily lies in its application in Suzuki-Miyaura cross-coupling reactions to form biaryl and aryl-heteroaryl structures commonly found in kinase inhibitors and other drug candidates. While specific, quantitative data for this exact isomer is sparse in the literature, the established methodologies for similar boronic acids provide a solid foundation for its use in drug discovery and development projects. Researchers are encouraged to use the provided protocols as a starting point for optimization to achieve the desired synthetic outcomes.

Application Notes and Protocols for (4-Chloro-2-fluoro-5-methoxyphenyl)boronic Acid in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in the synthesis of complex organic molecules. Within the agrochemical industry, this reagent is particularly valuable for creating novel herbicides, fungicides, and insecticides. Its utility is primarily demonstrated through its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction enables the formation of a carbon-carbon bond, efficiently linking the substituted phenyl ring of the boronic acid to various heterocyclic structures common in active agrochemical ingredients.[3] The specific substitution pattern of this boronic acid—containing chloro, fluoro, and methoxy groups—is designed to impart desirable physicochemical and biological properties to the final product, such as enhanced efficacy, metabolic stability, and target specificity.[1][4]

While extensive public documentation for the specific this compound isomer is limited, its applications and synthetic utility can be thoroughly understood through the well-documented use of its positional isomers, such as (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, in the synthesis of commercial herbicides.[5][6] The protocols and applications described herein are based on the established chemistry of these closely related and functionally analogous compounds.

Application Notes

The primary application of this compound in agrochemical synthesis is as a key intermediate for introducing a substituted aryl moiety into a target molecule. This is most prominently achieved via the Suzuki-Miyaura cross-coupling reaction.[1][3]

Key Applications in Agrochemical Synthesis:

-

Herbicide Synthesis: This boronic acid is instrumental in the synthesis of potent herbicides. It is a key reactant in the creation of 6-(poly-substituted aryl)-4-aminopicolinates and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids, which are classes of synthetic auxin herbicides.[5][6] The (4-chloro-2-fluoro-5-methoxyphenyl) group, when attached to a picolinate or pyrimidine core, is crucial for the molecule's herbicidal activity against a variety of broadleaf weeds.[7]

-

Fungicide and Insecticide Development: The structural motif provided by this boronic acid is also relevant in the development of new fungicides and insecticides. The presence of both halogen and methoxy substituents can influence the molecule's mode of action, bioavailability, and metabolic profile in target pests and non-target organisms.[4][8]

Role of the Substituted Phenyl Moiety:

The specific arrangement of substituents on the phenyl ring of this compound is critical for the biological activity of the resulting agrochemical. The combination of a chlorine atom, a fluorine atom, and a methoxy group can:

-

Enhance Binding Affinity: The electronic and steric properties of these groups can lead to stronger and more specific binding to the target enzyme or protein in the pest or weed.

-

Improve Systemic Activity: The overall lipophilicity and polarity of the final molecule can be fine-tuned to improve its uptake and translocation within the plant.

-

Increase Metabolic Stability: The substituents can block sites of metabolic degradation, leading to a longer half-life and sustained activity of the agrochemical in the field.

Data Presentation

The following table summarizes the key applications and reaction data for phenylboronic acids in the synthesis of agrochemicals, based on data for closely related isomers.

| Product Class | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| Herbicidal Picolinate | Methyl 4-amino-3,6-dichloropyridine-2-carboxylate | Pd(OAc)₂ / Ligand | K₂CO₃ | MIBK / Water | >90 | [6] |

| Herbicidal Pyrimidine | 2-chloro-6-amino-4-pyrimidinecarboxylic acid | PdCl₂(dppf) | Na₂CO₃ | Acetonitrile / Water | 85-95 | [5] |

| General Biaryl | Aryl Halide (e.g., Bromobenzene) | Pd(PPh₃)₄ | K₃PO₄ | Toluene / Water | 80-95 | [3] |

MIBK: Methyl Isobutyl Ketone; dppf: 1,1'-Bis(diphenylphosphino)ferrocene

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general method of lithiation followed by borylation.[5]

Materials:

-

1-Chloro-3-fluoro-4-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(OiPr)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Chloroform

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 1-chloro-3-fluoro-4-methoxybenzene and anhydrous THF.

-

Cool the stirred solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature at or below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add trimethyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -65 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at -78 °C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding 1 M HCl solution.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a mixture of chloroform and hexanes to yield pure this compound as a solid.[9] A yield of approximately 80-90% can be expected.[5]

Protocol 2: Suzuki-Miyaura Cross-Coupling for Herbicide Synthesis

This protocol describes a general procedure for coupling this compound with a heterocyclic halide to synthesize a herbicidal compound.

Materials:

-

This compound (1.0-1.2 equivalents)

-

Halogenated heterocyclic partner (e.g., Methyl 4-amino-3,6-dichloropyridine-2-carboxylate) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Toluene/Water, Acetonitrile/Water, MIBK/Water)

Procedure:

-

In a reaction vessel, combine the halogenated heterocyclic partner, this compound, the palladium catalyst, and the base.

-

Degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) to partition the mixture.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final agrochemical product.

Visualizations

Synthesis of the Boronic Acid

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Reactions Involving (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. This versatile building block is particularly valuable in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Its utility is pronounced in the synthesis of complex molecules within the agrochemical and pharmaceutical industries, including the development of kinase inhibitors and other biologically active compounds.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an effective coupling partner for the synthesis of biaryl and heteroaryl compounds. The electron-withdrawing nature of the chlorine and fluorine substituents on the phenyl ring can influence the electronic properties of the resulting molecules, a feature often exploited in drug design to modulate binding affinities and pharmacokinetic properties.

The general transformation involves the palladium-catalyzed reaction of the boronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a base. The selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

General Reaction Scheme:

Ar-X + (4-Chloro-2-fluoro-5-methoxyphenyl)B(OH)₂ --(Pd catalyst, base, solvent)--> Ar-(4-Chloro-2-fluoro-5-methoxyphenyl)

Where Ar-X is an aryl or heteroaryl halide/triflate.

Data Presentation: Suzuki-Miyaura Coupling Reaction Parameters

The following tables summarize typical conditions and representative yields for Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids. While specific data for this compound is often proprietary or embedded in patent literature, the following examples with structurally similar boronic acids provide a strong predictive framework for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with Aryl Bromides

| Coupling Partner (Aryl Bromide) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |

| 2-Bromopyridine | 2-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3.0) | DMF | 110 | 16 | 88 |

| 5-Bromo-2-methoxypyridine | 4-Chlorophenylboronic acid | XPhos Pd G2 (2) | - | Cs₂CO₃ (2.0) | t-Amyl alcohol | 100 | 6 | 91 |

Table 2: Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with Aryl Chlorides

| Coupling Partner (Aryl Chloride) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 80 | 24 | 87 |

| 2-Chlorobenzonitrile | 4-Methylphenylboronic acid | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 120 | 18 | 85 |

| 3-Chloropyridine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12 | 90 |

| 2-Amino-5-chloropyridine | 3-Pyridylboronic acid | Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 110 | 24 | 89 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst, ligand (if used), and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) for three cycles.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: The Role of (4-Chloro-2-fluoro-5-methoxyphenyl)boronic Acid in Biaryl Linkage Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction